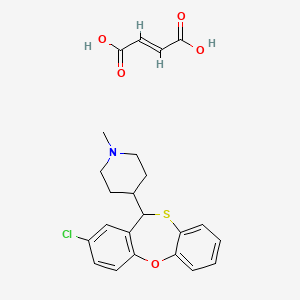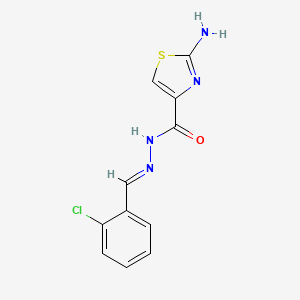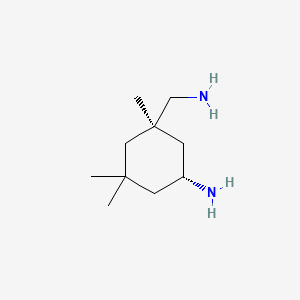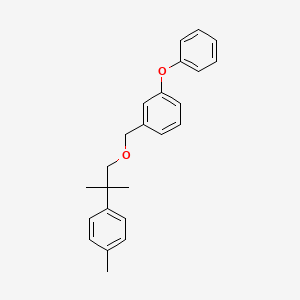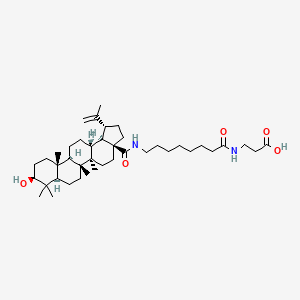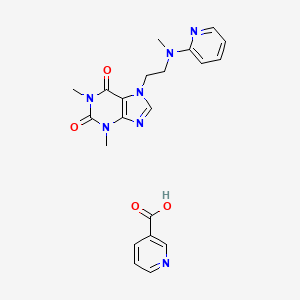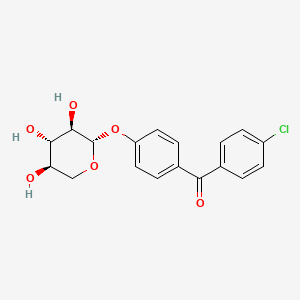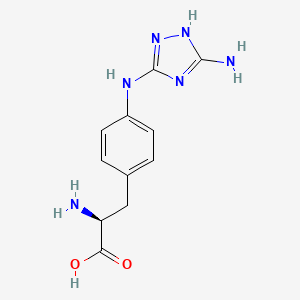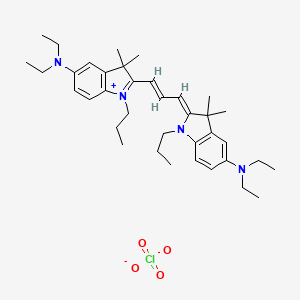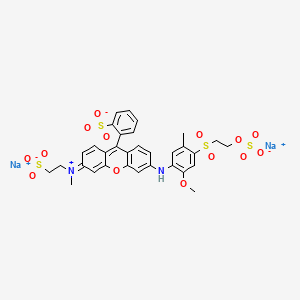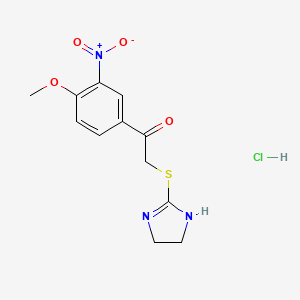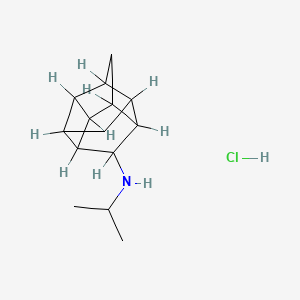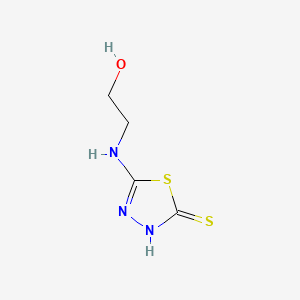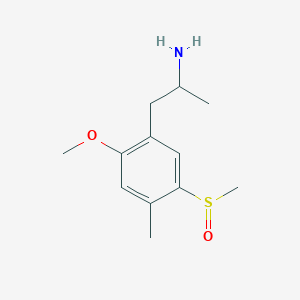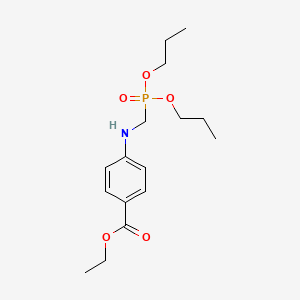
Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzoic acid core structure with additional functional groups, including a dipropoxyphosphinyl group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the esterification of benzoic acid derivatives with appropriate alcohols in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-ethyl-, methyl ester
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 4-methoxy-, ethyl ester
Uniqueness
Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester is unique due to the presence of the dipropoxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
114416-20-5 |
|---|---|
Fórmula molecular |
C16H26NO5P |
Peso molecular |
343.35 g/mol |
Nombre IUPAC |
ethyl 4-(dipropoxyphosphorylmethylamino)benzoate |
InChI |
InChI=1S/C16H26NO5P/c1-4-11-21-23(19,22-12-5-2)13-17-15-9-7-14(8-10-15)16(18)20-6-3/h7-10,17H,4-6,11-13H2,1-3H3 |
Clave InChI |
XCZPKXSAYJHEMB-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(CNC1=CC=C(C=C1)C(=O)OCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


